molecular formula C22H17N3O4S2 B2382388 3-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 307509-29-1

3-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2382388
CAS No.: 307509-29-1
M. Wt: 451.52
InChI Key: WJCMIOFOLWCMER-UHFFFAOYSA-N
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Description

This compound is a derivative of benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It also contains a thiazole group, which is a ring structure consisting of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 3-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide possess significant antimicrobial properties. For instance, certain benzamide derivatives bearing different bioactive moieties demonstrated notable antibacterial and antifungal activities, particularly compounds like 2-methoxy-N-[4-(thiazol-2-yl-sulfamoyl)-phenyl]-benzamide and others, which exhibit inter and intra molecular hydrogen bonding (Priya et al., 2006). Similarly, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers synthesized from related compounds showed potent antimicrobial activity, with some being more effective than reference drugs against pathogenic strains (Bikobo et al., 2017).

Anticancer Potential

Studies have also revealed the potential of these compounds in cancer research. For example, the synthesis and biological activity evaluation of 5-Aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides and their salts showed promising analgesic, anti-inflammatory, and antimicrobial activities (Gein et al., 2019). Additionally, certain N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides displayed significant anticancer activity against multiple cancer cell lines, with some derivatives showing higher activity than reference drugs (Ravinaik et al., 2021).

Binding and Interaction Studies

Further research includes the investigation of the binding interactions of these compounds. For instance, p-hydroxycinnamic acid amides synthesized from related compounds showed interactions with bovine serum albumin, a study important for understanding drug-protein interactions (Meng et al., 2012).

Other Biological Activities

Additional studies have explored a variety of biological activities. These include the synthesis and evaluation of substituted sulfonamide Schiff bases, revealing their cytotoxic activity against breast cancer cell lines (Govindaraj et al., 2021), and the investigation of novel benzenesulfonamides carrying a benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors, demonstrating significant inhibitory potential (Tuğrak et al., 2020).

Properties

IUPAC Name

3-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S2/c26-21(16-5-4-8-19(15-16)29-18-6-2-1-3-7-18)24-17-9-11-20(12-10-17)31(27,28)25-22-23-13-14-30-22/h1-15H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCMIOFOLWCMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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